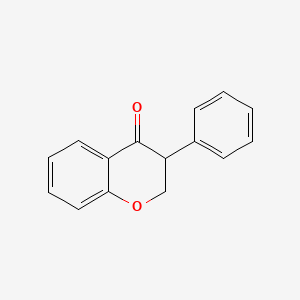

Isoflavanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZOHKLISMNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963817 | |

| Record name | 3-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4737-27-3 | |

| Record name | 2,3-Dihydro-3-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Isoflavanone Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies employed in the elucidation of the isoflavanone biosynthesis pathway. Isoflavanones are a critical class of secondary metabolites in legumes, serving as precursors to a wide array of bioactive isoflavonoids with significant implications for human health, including potential applications in cancer prevention, cardiovascular health, and alleviating menopausal symptoms. A thorough understanding of their biosynthesis is paramount for metabolic engineering efforts aimed at enhancing their production and for the discovery of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of isoflavanones represents a key branch of the general phenylpropanoid pathway. The central steps involve the conversion of a flavanone precursor, such as liquiritigenin or naringenin, into a 2-hydroxythis compound, which is subsequently dehydrated to form the corresponding this compound. This process is catalyzed by a sequence of specialized enzymes that orchestrate a unique aryl migration reaction, a hallmark of isoflavonoid biosynthesis.

The core pathway can be summarized as follows:

-

From Phenylalanine to Flavanones: The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) produces 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to produce the flavanone naringenin. Alternatively, in many legumes, the concerted action of CHS and chalcone reductase (CHR) leads to the formation of isoliquiritigenin, which is then converted to the flavanone liquiritigenin by CHI.[1]

-

The Committed Step: Isoflavone Synthase (IFS): The key branching point from the general flavonoid pathway to the isoflavonoid pathway is catalyzed by isoflavone synthase (IFS), a cytochrome P450 monooxygenase.[2] IFS facilitates a complex reaction involving hydroxylation at the C-2 position of the flavanone substrate followed by a 1,2-aryl migration of the B-ring from position 2 to position 3 of the heterocyclic C-ring.[2] This enzymatic transformation results in the formation of a 2-hydroxythis compound intermediate, such as 2,7,4'-trihydroxythis compound from liquiritigenin or 2,5,7,4'-tetrahydroxythis compound from naringenin.

-

Dehydration to Isoflavone: 2-Hydroxythis compound Dehydratase (HID): The unstable 2-hydroxythis compound intermediate is then dehydrated to form a stable isoflavone. This reaction is catalyzed by 2-hydroxythis compound dehydratase (HID).[3][4] While this dehydration can occur spontaneously to some extent, the enzymatic catalysis by HID is significantly more efficient and specific.[4] The product of this reaction is an isoflavone, such as daidzein (from 2,7,4'-trihydroxythis compound) or genistein (from 2,5,7,4'-tetrahydroxythis compound).

Further modifications, such as glycosylation, methylation, and acylation, lead to the vast diversity of isoflavonoids found in nature.

Quantitative Data on Key Enzymes

The kinetic properties of the core enzymes in the this compound biosynthesis pathway have been characterized in several studies. This quantitative data is crucial for understanding the efficiency of each enzymatic step and for developing models of metabolic flux.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Isoflavone Synthase (IFS) | Liquiritigenin | ~10-50 | Not reported | Glycine max (Soybean) | Varies |

| Naringenin | ~5-30 | Not reported | Glycine max (Soybean) | Varies | |

| 2-Hydroxythis compound Dehydratase (HID) | 2,7,4'-trihydroxythis compound | 114 | 5.3 | Glycine max (Soybean) | [5] |

| 2,5,7,4'-tetrahydroxythis compound | 170 | 18.1 | Glycine max (Soybean) | [5] | |

| 2,7-dihydroxy-4'-methoxythis compound | 29 | 1.6 | Glycine max (Soybean) | [5] | |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | ~15-50 | ~20-100 | Medicago sativa (Alfalfa) | Varies |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Isoflavone Synthase (IFS) Microsomal Assay

This protocol describes the in vitro assay of isoflavone synthase activity using microsomes isolated from yeast or plant tissues expressing the enzyme.

1. Materials:

-

Yeast or plant tissue expressing the IFS enzyme.

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5 M sucrose, 10 mM DTT, and protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA.

-

Substrate: Liquiritigenin or Naringenin (10 mM stock in DMSO).

-

NADPH (10 mM stock in water).

-

Microsome Preparation: Homogenize tissue in extraction buffer, centrifuge to remove debris, and then ultracentrifuge the supernatant to pellet the microsomes. Resuspend the microsomal pellet in assay buffer.

2. Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

Microsomal protein (50-100 µg)

-

Assay Buffer to a final volume of 198 µL

-

Substrate (2 µL of 10 mM stock for a final concentration of 100 µM)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of 10 mM NADPH (final concentration 100 µM).

-

Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Terminate the reaction by adding 200 µL of ice-cold ethyl acetate.

-

Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Resuspend the dried residue in 50-100 µL of methanol for HPLC or LC-MS/MS analysis.

Protocol 2: 2-Hydroxythis compound Dehydratase (HID) Enzyme Assay

This protocol outlines the determination of HID activity using a purified recombinant enzyme.[6]

1. Materials:

-

Purified recombinant HID enzyme.

-

Substrate: 2,7,4'-trihydroxythis compound or other 2-hydroxythis compound substrates (10 mM stock in 2-methoxyethanol).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5).

2. Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

Purified HID enzyme (1-5 µg)

-

Assay Buffer to a final volume of 48 µL

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of the 10 mM 2-hydroxythis compound substrate stock (final concentration 400 µM).

-

Incubate at 30°C for 5-10 minutes.

-

Terminate the reaction by adding 50 µL of ethyl acetate.

-

Vortex and centrifuge as described in the IFS assay protocol.

-

Analyze the ethyl acetate extract by HPLC or LC-MS/MS to quantify the formation of the corresponding isoflavone (e.g., daidzein).

Protocol 3: Metabolic Profiling of Isoflavonoids by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of isoflavonoids from plant tissues.

-

Freeze plant tissue (e.g., soybean seedlings) in liquid nitrogen immediately after harvesting and grind to a fine powder.

-

To 100 mg of powdered tissue, add 1 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over 15-20 minutes to elute the compounds of interest.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for isoflavonoid detection. Multiple Reaction Monitoring (MRM) mode is employed for quantification, using specific precursor-product ion transitions for each target isoflavonoid.

Protocol 4: RNAi-Mediated Silencing of Isoflavone Synthase (IFS) in Soybean

This protocol describes the general steps for creating an RNAi construct and transforming soybean to study the effect of IFS silencing on the isoflavonoid pathway.[11]

1. Construction of the RNAi Vector:

-

Design primers to amplify a 300-500 bp fragment of the target IFS gene from soybean cDNA. Add appropriate restriction sites to the primers for cloning.

-

Clone the amplified fragment in both sense and antisense orientations into an RNAi vector (e.g., a vector containing a hairpin structure with an intron). These vectors are often designed for Gateway or Golden Gate cloning for ease of use.[12]

-

The resulting construct should have an inverted repeat of the IFS fragment separated by an intron, under the control of a strong constitutive promoter (e.g., CaMV 35S).

2. Agrobacterium-mediated Transformation of Soybean: [13][14]

-

Introduce the final RNAi construct into a suitable Agrobacterium tumefaciens strain (e.g., EHA105 or LBA4404).

-

Prepare soybean explants (e.g., cotyledonary nodes from germinated seeds).

-

Infect the explants with the Agrobacterium culture carrying the RNAi construct.

-

Co-cultivate the explants with Agrobacterium for 2-3 days on a co-cultivation medium.

-

Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin or hygromycin) to select for transformed cells and a bacteriostatic agent (e.g., cefotaxime) to eliminate Agrobacterium.

-

Regenerate shoots from the selected calli and subsequently root them to obtain whole transgenic plants.

-

Confirm the presence of the transgene and the silencing of the target IFS gene in the transgenic plants using PCR, qRT-PCR, and metabolic profiling of isoflavonoids.

Visualizations

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships within the this compound biosynthesis pathway and the experimental workflows used to study it is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 3. 2-hydroxythis compound dehydratase - Wikipedia [en.wikipedia.org]

- 4. ENZYME - 4.2.1.105 2-hydroxythis compound dehydratase [enzyme.expasy.org]

- 5. uniprot.org [uniprot.org]

- 6. Molecular and Biochemical Characterization of 2-Hydroxythis compound Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sample preparation for the analysis of isoflavones from soybeans and soy foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. RNA Interference of Soybean Isoflavone Synthase Genes Leads to Silencing in Tissues Distal to the Transformation Site and to Enhanced Susceptibility to Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.addgene.org [blog.addgene.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Optimization of Agrobacterium-Mediated Transformation in Soybean [frontiersin.org]

The Vanguard of Discovery: A Technical Guide to Novel Isoflavanones from Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has consistently led researchers to the rich and diverse chemical tapestry of medicinal plants. Among the myriad of phytochemicals, isoflavonoids, and specifically isoflavanones, have emerged as a class of compounds with significant pharmacological potential. This in-depth technical guide provides a comprehensive overview of the discovery of novel isoflavanones from medicinal plants, detailing experimental protocols, presenting quantitative data, and visualizing key biological pathways.

Introduction to Isoflavanones

Isoflavanones are a subclass of isoflavonoids characterized by a saturated heterocyclic C ring. They are biosynthetic precursors to other isoflavonoids and have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Their structural diversity, stemming from various substitution patterns on the aromatic rings, makes them a fertile ground for the discovery of new drug leads.

Data Presentation: Bioactivities of Novel Isoflavanones

The following tables summarize the quantitative data for recently discovered isoflavanones from various medicinal plants, focusing on their anti-inflammatory and anticancer activities.

Table 1: Anti-inflammatory Activity of Novel Isoflavanones

| Compound Name | Medicinal Plant Source | Assay | IC50 Value | Reference |

| New Isoflavanone Derivative 1 | Pongamia pinnata | Nitric Oxide (NO) Production Inhibition in LPS-stimulated BV-2 microglial cells | 9.0 µM | [1] |

| Kenusanone F 7-methyl ether | Dalbergia melanoxylon | Mycobacterium tuberculosis inhibition | MIC: 80 µM | |

| Sophoronol-7-methyl ether | Dalbergia melanoxylon | Inactive against Plasmodium falciparum | > 10 µg/mL | [2] |

Table 2: Anticancer Activity of Novel Isoflavanones

| Compound Name | Medicinal Plant Source | Cancer Cell Line | IC50 Value | Reference |

| Ficustikounone A | Ficus tikoua | A549 (Lung carcinoma) | Not specified | [3] |

| HepG2 (Hepatocellular carcinoma) | Not specified | [3] | ||

| Erythraddison III | Erythrina addisoniae | PTP1B enzyme inhibition | 4.6 µM | [4] |

| Erythraddison IV | Erythrina addisoniae | PTP1B enzyme inhibition | 13.8 µM | [4] |

| Kenusanone H | Dalbergia melanoxylon | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.8 - 6.2 µg/mL | [5] |

| (3R)-tomentosanol B | Dalbergia melanoxylon | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.8 - 6.2 µg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery, isolation, and characterization of novel isoflavanones.

Bioassay-Guided Fractionation and Isolation

Bioassay-guided fractionation is a pivotal strategy to isolate active compounds from a crude plant extract.[6][7]

Protocol 1: General Bioassay-Guided Fractionation

-

Preparation of Plant Material:

-

Obtain and authenticate the desired plant material (e.g., roots, stem bark).

-

Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.

-

-

Crude Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent (e.g., 95% ethanol or a 1:1 mixture of CH₂Cl₂:MeOH) at room temperature for 72 hours with occasional shaking.[8]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).

-

Collect each solvent fraction and evaporate the solvent to dryness.

-

-

Bioassay of Fractions:

-

Screen each fraction for the desired biological activity (e.g., anti-inflammatory or anticancer activity) using an appropriate in vitro assay.

-

Identify the most active fraction(s) for further purification.

-

-

Column Chromatography of the Active Fraction:

-

Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent (e.g., n-hexane) to create a slurry.[1][9]

-

Load the active fraction (adsorbed onto a small amount of silica gel) onto the top of the column.

-

Elute the column with a gradient of solvents with increasing polarity (e.g., a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol).[1]

-

Collect the eluate in fractions of a fixed volume.

-

-

Thin Layer Chromatography (TLC) Analysis:

-

Monitor the collected fractions using TLC to identify fractions with similar chemical profiles.

-

Combine fractions that contain the compound of interest.

-

-

Further Purification:

-

Subject the combined fractions to further purification steps, such as preparative HPLC or Sephadex LH-20 column chromatography, to isolate the pure compound.[8]

-

Structure Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

Protocol 2: Spectroscopic Analysis for Structure Elucidation

-

Mass Spectrometry (MS):

-

Obtain the high-resolution electrospray ionization mass spectrum (HRESIMS) to determine the exact molecular weight and molecular formula of the compound.[10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire the following NMR spectra:

-

¹H NMR: To determine the number and types of protons and their connectivity.[11][12][13]

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).[12][13][14]

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.[14]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular skeleton.

-

-

-

-

Circular Dichroism (CD) Spectroscopy:

-

For chiral compounds, obtain the CD spectrum to determine the absolute stereochemistry by comparing the experimental spectrum with calculated electronic circular dichroism (ECD) data.[10]

-

Quantification using UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of isoflavanones in complex mixtures.[15][16][17][18][19]

Protocol 3: UPLC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a standard stock solution of the purified this compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the plant extract or biological sample containing the this compound of interest, including an appropriate extraction and clean-up step.

-

-

UPLC Conditions:

-

Column: A reversed-phase column, such as an Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm).[15]

-

Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and acetonitrile or methanol with the same acid as mobile phase B.[15][17]

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[15]

-

Column Temperature: Maintain a constant column temperature (e.g., 40°C).

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the this compound) and a specific product ion (a characteristic fragment ion).[19]

-

Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for the specific this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the calibration standards.

-

Quantify the amount of the this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the discovery of novel isoflavanones from medicinal plants.

Signaling Pathways

Many isoflavanones exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. The diagram below illustrates the inhibition of the NF-κB and MAPK signaling pathways, common mechanisms of action for these compounds.[20][21][22][23][24]

Conclusion

The discovery of novel isoflavanones from medicinal plants represents a promising frontier in drug development. The integration of systematic bioassay-guided fractionation with advanced analytical techniques such as UPLC-MS/MS and 2D NMR is crucial for the efficient isolation and characterization of these bioactive molecules. A thorough understanding of their mechanisms of action, particularly their modulation of key signaling pathways, will be instrumental in translating these natural products into next-generation therapeutic agents. This guide provides a foundational framework for researchers to navigate the intricate process of this compound discovery and to contribute to the ever-expanding arsenal of nature-derived medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. blackwoodconservation.org [blackwoodconservation.org]

- 3. storage.imrpress.com [storage.imrpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Prenylated Isoflavanones with Antimicrobial Potential from the Root Bark of Dalbergia melanoxylon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Prenylated Isoflavanones with Antimicrobial Potential from the Root Bark of Dalbergia melanoxylon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Anti-inflammatory isoflavones and isoflavanones from the roots of Pongamia pinnata (L.) Pierre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel iso-flavones derivatives as H3R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. books.rsc.org [books.rsc.org]

- 20. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sulforaphane-mediated immune regulation through inhibition of NF-kB and MAPK signaling pathways in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Novel NF-κB-inducing Kinase-MAPK Signaling Pathway Up-regulates NF-κB Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

isoflavanone structure characterization techniques

An In-depth Technical Guide to Isoflavanone Structure Characterization

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques employed for the structural elucidation of isoflavanones. It details the principles, data interpretation, and experimental considerations for mass spectrometry, nuclear magnetic resonance spectroscopy, UV-Vis spectroscopy, and X-ray crystallography, supplemented with detailed experimental protocols and data tables for practical application.

Introduction to this compound Characterization

Isoflavanones are a class of isoflavonoids characterized by a C6-C3-C6 skeleton. Their diverse biological activities, including phytoestrogenic and anti-cancer effects, make them significant targets in natural product chemistry and drug development.[1] Accurate structural characterization is paramount for understanding structure-activity relationships and ensuring the identity and purity of these compounds. The process typically involves a multi-technique approach, integrating data from various spectroscopic and crystallographic methods to unambiguously determine the molecular formula, connectivity, and stereochemistry.

Core Spectroscopic Techniques

Spectroscopic methods are fundamental to determining the two-dimensional structure of isoflavanones. They provide information about the molecular weight, elemental composition, functional groups, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of isoflavanones and for obtaining structural information through fragmentation analysis.[2][3] Electrospray ionization (ESI) is commonly used, often in tandem with liquid chromatography (LC-MS), and can be operated in both positive and negative ion modes.[1][4]

Key Fragmentation Pathways:

-

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of flavonoids, cleavage of the C-ring provides diagnostic ions that help identify the substitution patterns on the A and B rings.[1][5][6] The 1,3A+ ion is a typical fragment resulting from this cleavage.[5]

-

Loss of Small Molecules: Neutral losses of carbon monoxide (CO) from the C-ring are very common.[5][7] Stepwise elimination of two CO molecules to yield [M+H-2CO]+ is often observed.[2][5] Water (H₂O) loss can also occur, particularly in hydroxylated derivatives.[7]

-

Glycoside Fragmentation: For this compound glycosides, the glycosidic bond is easily cleaved, resulting in an abundant ion corresponding to the aglycone (Y₀⁺ or Y₀⁻).[6][8][9] This allows for the identification of both the sugar moiety and the core this compound structure.

Table 1: Common Mass Spectrometry Fragmentation Patterns of Isoflavanones

| Precursor Ion | Fragmentation Type | Common Neutral Loss / Fragment Ion | Structural Information Gained |

|---|---|---|---|

| [M+H]⁺ | RDA Cleavage | ¹‚³A⁺ | Substitution pattern on the A-ring.[5] |

| [M+H]⁺ | CO Loss | [M+H-CO]⁺, [M+H-2CO]⁺ | Presence of the characteristic C-ring carbonyls.[2][5] |

| [M+H]⁺ | B-ring Loss | [M+H-B-ring-CO]⁺ | Observed in 5-hydroxyisoflavones.[2] |

| [M-H]⁻ | Glycoside Cleavage | Y₀⁻ (Aglycone) | Identifies the mass of the core this compound structure.[4][9] |

| [M-H]⁻ | Glycoside Cleavage | [Y₀-H]⁻ | Differentiates glycosylation positions.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, including isoflavanones.[10] It provides detailed information about the carbon-hydrogen framework. Both 1D (¹H, ¹³C) and 2D NMR experiments are essential.[11][12]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shift of the 5-hydroxyl proton can be a key indicator for the presence of a prenyl group at the C-6 or C-8 position.

-

¹³C NMR: Shows the number of non-equivalent carbons and their chemical environment (e.g., C=O, aromatic C, aliphatic C).

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[10]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the molecular skeleton.[10][13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is useful for determining stereochemistry and conformation.[10]

-

// Nodes for basic spectra H1_NMR [label="1D ¹H NMR\n(Proton Signals)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C13_NMR [label="1D ¹³C NMR\n(Carbon Signals)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for 2D experiments COSY [label="COSY", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HSQC [label="HSQC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HMBC [label="HMBC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Node for final structure Structure [label="Complete Molecular\nStructure & Connectivity", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges showing relationships H1_NMR -> COSY; COSY -> H1_NMR; COSY -> Structure [label="Identifies\nH-H Spin Systems\n(e.g., A-ring, B-ring)", color="#5F6368"];

H1_NMR -> HSQC; C13_NMR -> HSQC; HSQC -> Structure [label="Connects Protons\nto Direct-Attached Carbons\n(C-H Bonds)", color="#5F6368"];

H1_NMR -> HMBC; C13_NMR -> HMBC; HMBC -> Structure [label="Assembles Fragments via\nLong-Range C-H Correlations\n(2-3 Bonds)", color="#5F6368", penwidth=2]; }

Table 2: Characteristic ¹H NMR Chemical Shifts for this compound Protons (in DMSO-d₆)

| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~8.0 - 8.4 | s | Diagnostic singlet for the isoflavone core.[14] |

| H-5 | ~6.8 - 7.9 | d | Part of A-ring spectrum. |

| H-6 | ~6.2 - 6.5 | d or dd | Part of A-ring spectrum.[14] |

| H-8 | ~6.2 - 6.5 | d | Part of A-ring spectrum.[14] |

| H-2', H-6' | ~7.3 - 7.5 | m | B-ring protons. |

| H-3', H-5' | ~6.8 - 7.0 | m | B-ring protons. |

| 5-OH | ~12.0 - 13.0 | s | Strongly deshielded due to hydrogen bonding with C4-carbonyl.[10] |

Table 3: Characteristic ¹³C NMR Chemical Shifts for the this compound Skeleton (in DMSO-d₆)

| Carbon | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C-2 | ~150 - 155 | Olefinic carbon adjacent to the B-ring.[10] |

| C-3 | ~122 - 125 | Olefinic carbon. |

| C-4 | ~174 - 178 | Carbonyl carbon, significantly downfield.[12] |

| C-5 | ~157 - 163 | Oxygenated aromatic carbon. |

| C-7 | ~157 - 165 | Oxygenated aromatic carbon. |

| C-9 | ~154 - 158 | Oxygenated aromatic carbon. |

| C-1' | ~121 - 132 | B-ring quaternary carbon. |

Note: Chemical shifts are highly dependent on the solvent and substitution patterns. Data presented are approximate ranges.[15][16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the chromophore system of isoflavanones. The spectra typically show two main absorption bands:[17]

-

Band I (300-330 nm): Associated with the cinnamoyl system (B-ring and the heterocyclic C-ring).[17][18]

-

Band II (245-295 nm): Associated with the benzoyl system (A-ring).[17][18]

The exact position and intensity of these bands can be influenced by the substitution pattern, particularly the presence and location of hydroxyl groups.[18] While not sufficient for full structure elucidation on its own, UV-Vis is an excellent technique for initial classification and is widely used as a detection method for HPLC.[19][20]

Table 4: UV-Vis Absorption Maxima (λmax) for Isoflavanones

| Flavonoid Type | Band I (nm) | Band II (nm) |

|---|---|---|

| Isoflavones | 300 - 330 | 275 - 295 |

| Isoflavones (5-deoxy-6,7-dioxy) | 310 - 330 | 245 - 295 |

Data adapted from multiple sources.[18]

Definitive Structure and Stereochemistry

While spectroscopic methods define the connectivity, other techniques are required to determine the absolute three-dimensional structure and stereochemistry.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry, provided a suitable crystal can be grown.[21][22][23] It is considered the "gold standard" for structure proof and is invaluable for confirming novel or complex structures.[13]

Chiroptical Techniques and Chiral Chromatography

Isoflavanones possess a chiral center at C-3, meaning they can exist as enantiomers.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., polysaccharide-based columns) is used to separate enantiomers.[24][25][26] This is crucial for determining the enantiomeric excess (%ee) in a sample.[27]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's stereochemistry. Comparing experimental CD spectra with theoretical spectra calculated using quantum chemical methods can be used to assign the absolute configuration (R/S).[28][29][30]

Experimental Protocols

Protocol 1: Isolation and Purification from Plant Material

This protocol describes a general procedure for the extraction and initial purification of isoflavanones.

-

Extraction:

-

Obtain dried and powdered plant material (e.g., soybean flour, kudzu root).[31][32]

-

Perform extraction using a suitable solvent, typically methanol or ethanol, which can be done via maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE).[31][33] For UAE, a solid-to-liquid ratio of 1:20 (g/mL) is common. Sonicate for 30-60 minutes.[34]

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.[34]

-

-

Purification:

-

The crude extract is often fractionated using liquid-liquid partitioning (e.g., with ethyl acetate and water) to separate compounds based on polarity.

-

Further purification is achieved using column chromatography. Macroporous resins are effective for enriching isoflavones from aqueous solutions.[31]

-

For high-purity compounds, preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) is employed.[35] Fractions are collected and monitored by analytical HPLC-UV.

-

Protocol 2: LC-MS/MS Analysis

-

Sample Preparation:

-

Dissolve the purified this compound sample or fraction in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Separation (LC):

-

Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Detection: UV-Vis detector set at a characteristic wavelength (e.g., 254 nm).[19]

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

-

MS1 Scan: Perform a full scan over a relevant m/z range (e.g., 100-1000) to identify the molecular ions [M+H]⁺ or [M-H]⁻.

-

MS/MS Scan: Use a data-dependent acquisition mode. The most intense ions from the MS1 scan are automatically selected as precursor ions, isolated, and fragmented by collision-induced dissociation (CID). Record the resulting product ion spectra.[5]

-

Protocol 3: NMR Analysis

-

Sample Preparation:

-

Dissolve 1-5 mg of the highly purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[15][16] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like hydroxyls.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard 1D proton (¹H) spectrum.

-

Acquire a 1D carbon (¹³C) spectrum, often with proton decoupling. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[10]

-

Acquire a suite of 2D spectra:

-

gCOSY (gradient-selected COSY)

-

gHSQC (gradient-selected HSQC)

-

gHMBC (gradient-selected HMBC)

-

-

If stereochemistry is of interest, a NOESY or ROESY experiment should be performed.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H spectrum and pick peaks for all spectra.

-

Use the 2D spectra to systematically assign all ¹H and ¹³C chemical shifts and establish the final structure.[10]

-

References

- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 2. A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural elucidation of hydroxylated metabolites of the isoflavan equol by gas chromatography-mass spectrometry and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of characteristic fragmentation of isoflavonoids by using negative ion ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation of this compound and its Derivatives using Mass Spectrometry [dea.lib.unideb.hu]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 13. Structure elucidation of a new isoflavone by exclusive use of ¹H NMR measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thieme-connect.com [thieme-connect.com]

- 16. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medwinpublishers.com [medwinpublishers.com]

- 19. researchgate.net [researchgate.net]

- 20. waters.com [waters.com]

- 21. Single Crystal X-Ray Structure for the Disordered Two Independent Molecules of Novel Isoflavone: Synthesis, Hirshfeld Surface Analysis, Inhibition and Docking Studies on IKKβ of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one | MDPI [mdpi.com]

- 22. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment [mdpi.com]

- 23. Isolation and structure elucidation of an isoflavone and a sesterterpenoic acid from Henriettella fascicularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. uvadoc.uva.es [uvadoc.uva.es]

- 26. researchgate.net [researchgate.net]

- 27. Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Chiroptical studies of flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 31. Extraction Methods for the Isolation of Isoflavonoids fro... [degruyterbrill.com]

- 32. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]

- 34. benchchem.com [benchchem.com]

- 35. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Isoflavanone Bioactivity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflavanones, a subclass of isoflavonoids, are naturally occurring phenolic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] The exploration of these compounds as potential therapeutic agents has been significantly accelerated by computational, or in silico, methodologies. These techniques offer a rapid, cost-effective, and resource-efficient approach to predict the bioactivity, pharmacokinetics, and toxicity of isoflavanone derivatives, thereby streamlining the drug discovery and development pipeline. This guide provides an in-depth overview of the core in silico strategies employed in the study of isoflavanones, complete with detailed experimental protocols, comparative data, and visual workflows to aid researchers in this field.

Introduction to In Silico Approaches in this compound Research

The drug discovery process is traditionally lengthy and expensive. In silico methods, which encompass a range of computational tools and techniques, have emerged as indispensable for modern drug development.[3] These approaches leverage computational power to model, simulate, and predict the interactions between small molecules like isoflavanones and biological targets. Key in silico methods applied to this compound research include molecular docking, molecular dynamics (MD) simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[4][5][6][7] By predicting a compound's potential efficacy and safety profile before synthesis, these methods allow researchers to prioritize the most promising candidates for further in vitro and in vivo testing.[8]

Core Methodologies and Experimental Protocols

A typical in silico workflow for assessing this compound bioactivity involves several sequential steps, starting from library preparation and culminating in the identification of lead compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., an this compound) when bound to a second (a receptor, e.g., a protein target) to form a stable complex. It is widely used to estimate the binding affinity and understand the interaction patterns, such as hydrogen bonds and hydrophobic interactions, at the binding site.[9][10]

Detailed Protocol:

-

Ligand Preparation:

-

Obtain 2D structures of this compound derivatives (e.g., from PubChem or drawn using ChemDraw).

-

Convert 2D structures to 3D using software like Open Babel or Discovery Studio.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Save the structures in a suitable format (e.g., .mol2, .sdf, or .pdbqt for AutoDock).

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools, Schrödinger Maestro, or Discovery Studio. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.

-

-

Grid Generation:

-

Define the binding site (active site) on the receptor. This can be done by specifying the coordinates of the co-crystallized ligand or by identifying putative binding pockets using tools like Q-SiteFinder.

-

Generate a grid box that encompasses the defined active site. The docking algorithm will confine its search for binding poses within this box.

-

-

Docking Simulation:

-

Run the docking simulation using software like AutoDock Vina, Schrödinger's GLIDE, or ArgusLab.[3] The program will systematically sample different conformations and orientations of the this compound within the grid box.

-

A scoring function is used to calculate the binding energy (affinity) for each pose. Lower binding energy values typically indicate a more stable complex.

-

-

Analysis of Results:

Table 1: Representative Molecular Docking Results for Isoflavonoids

| Compound | Target Protein | Software/Method | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Genistin | HMGCR | AutoDock | -8.1 | [13] |

| Genistein | HMGCR | AutoDock | -7.9 | [13] |

| Glycitin | HMGCR | AutoDock | -8.2 | [13] |

| Daidzin | PRKACA | Molecular Docking | -8.5 | [5] |

| Genistin | PRKACA | Molecular Docking | -8.5 | [5] |

| 8-Hydroxydaidzein | Androgen Receptor (AR) | Molecular Docking | Comparable to Testosterone | [14] |

| Dihydrogenistein | Androgen Receptor (AR) | Molecular Docking | Comparable to Testosterone | [14] |

| Various Isoflavonoids | hACE2 | Molecular Docking | -24.02 to -39.33 | [15] |

| Various Isoflavonoids | Mpro (COVID-19) | Molecular Docking | -32.19 to -50.79 |[15] |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer insights into the dynamic behavior of the complex over time.[16] These simulations model the atomic movements of the system, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the protein-ligand complex.[9][17][18]

Detailed Protocol:

-

System Preparation:

-

Use the best-ranked docking pose of the this compound-protein complex as the starting structure.

-

Place the complex in a simulation box (e.g., triclinic or cubic) of a defined size.

-

Solvate the system by adding water molecules (e.g., using SPC or TIP3P water models).

-

Neutralize the system by adding counter-ions (e.g., Na+ or Cl-) to mimic physiological conditions.[17]

-

-

Force Field Selection:

-

Choose an appropriate force field (e.g., OPLS, AMBER, CHARMM) to describe the potential energy of the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization on the entire system to remove steric clashes and unfavorable geometries.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature (NVT ensemble) and then constant pressure (NPT ensemble) to ensure the system reaches a stable state.[17]

-

-

Production Run:

-

Run the MD simulation for a specific duration (typically nanoseconds to microseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the saved trajectories to calculate various parameters:

-

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand's pose over time.[17]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[17]

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

-

Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimation of binding affinity.[9]

-

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[4] By identifying key molecular descriptors (physicochemical, electronic, or topological properties) that influence activity, QSAR models can predict the bioactivity of novel, untested isoflavanones.[19][20][21]

Detailed Protocol:

-

Dataset Preparation:

-

Compile a dataset of this compound derivatives with experimentally determined biological activity values (e.g., IC50, EC50).

-

Randomly divide the dataset into a training set (for model building) and a test set (for external validation).[4]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors using software like DRAGON, PaDEL-Descriptor, or Schrödinger's QikProp. Descriptors can include properties like molecular weight, logP, polar surface area, and quantum-chemical parameters like HOMO/LUMO energies.[4]

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Artificial Neural Network, Support Vector Machine) to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable).[4][20]

-

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness and predictive power.

-

External Validation: Use the test set to evaluate the model's ability to predict the activity of compounds not used in its creation. The predictive correlation coefficient (R²pred) is a key metric.[4]

-

-

Interpretation and Prediction:

-

Interpret the final QSAR model to understand which molecular properties are most important for the desired bioactivity.

-

Use the validated model to predict the activity of new this compound structures.

-

Table 2: Example of QSAR Model Performance for Flavone/Isoflavone Cytotoxicity

| Statistical Parameter | Value | Description |

|---|---|---|

| R²A | 0.852 | Coefficient of determination for the training set, indicating goodness of fit. |

| q² | 0.818 | Cross-validated correlation coefficient, indicating internal predictive ability. |

| R²pred | 0.738 | Predictive correlation coefficient for the external test set. |

Data derived from a study on flavone and isoflavone derivatives against HeLa cells.[4]

Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity.[22] Pharmacophore models are used for virtual screening of large compound libraries to identify new molecules that fit the required feature arrangement.[6][23][24]

Detailed Protocol:

-

Model Generation:

-

Ligand-Based: Align a set of known active molecules and extract the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings).

-

Structure-Based: Analyze the interaction pattern of a ligand in the active site of a protein to directly generate a pharmacophore model based on key receptor-ligand interactions.[23]

-

-

Model Validation:

-

Validate the generated pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to selectively identify the active molecules.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to search large chemical databases (e.g., ZINC, ChemBridge) for molecules that match the pharmacophoric features.

-

-

Hit Filtering:

-

Filter the retrieved hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and subject them to further analysis, such as molecular docking, to refine the selection.

-

ADMET Prediction

ADMET prediction involves evaluating the pharmacokinetic and toxicological properties of a compound.[7] These predictions are crucial for identifying candidates with favorable drug-like properties and avoiding costly failures in later stages of drug development.[25][26][27]

Detailed Protocol:

-

Property Prediction:

-

Use various online tools (e.g., SwissADME, pkCSM) or commercial software (e.g., Simulations Plus ADMET Predictor®, Discovery Studio) to predict a range of properties.[7][26]

-

Absorption: Predict parameters like human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate status.

-

Distribution: Predict blood-brain barrier (BBB) permeability and plasma protein binding.[28]

-

Metabolism: Predict which cytochrome P450 (CYP) enzymes are likely to metabolize or be inhibited by the compound (e.g., CYP1A2, CYP2C9, CYP3A4).[29]

-

Excretion: Predict properties like total clearance.

-

Toxicity: Predict potential toxicities such as AMES toxicity (mutagenicity), hepatotoxicity, and cardiotoxicity (hERG inhibition).[14][15]

-

-

Drug-Likeness Evaluation:

-

Assess the compound against established rules like Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) and Veber's rule to evaluate its potential for oral bioavailability.

-

Table 3: Predicted ADMET Properties for Representative Flavanones/Isoflavanones

| Compound | GI Absorption | BBB Permeation | CYP Inhibition (Predicted) | Ames Toxicity | Hepatotoxicity | Reference |

|---|---|---|---|---|---|---|

| Flavanone Analogue (1c) | High | No | No (CYP1A2, 2C19, 2C9, 2D6, 3A4) | No | Yes | [29] |

| Flavanone Analogue (2c) | High | Yes | No (CYP1A2, 2C19, 2C9, 2D6, 3A4) | No | Yes | [29] |

| Indomethacin (Control) | High | No | Yes (CYP1A2, 2C9) | - | - | [29] |

| Various Isoflavonoids | Good to Moderate | Variable | Variable | Generally Low | Potential Nephrotoxicity |[14][15] |

This compound-Target Interaction: The Estrogen Receptor Pathway

A primary mechanism of action for many isoflavanones is their interaction with estrogen receptors (ERα and ERβ).[9] As phytoestrogens, they can bind to these receptors and modulate downstream gene expression, which is relevant in hormone-dependent cancers and other conditions.[10]

In this pathway, the this compound enters the cell and binds to estrogen receptors in the cytoplasm.[9] This binding induces a conformational change, leading to the dimerization of the receptor-ligand complex. The dimer then translocates into the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of target genes involved in processes like cell proliferation and differentiation.[5]

Conclusion and Future Outlook

In silico prediction methods have fundamentally transformed the study of this compound bioactivity. Techniques ranging from molecular docking and MD simulations to QSAR and ADMET profiling provide a powerful, multi-faceted framework for rapidly evaluating large numbers of compounds, elucidating mechanisms of action, and prioritizing candidates for experimental validation. By integrating these computational strategies, researchers can significantly de-risk and accelerate the journey from natural product identification to clinical application. As computational power increases and algorithms become more sophisticated, the predictive accuracy and scope of these models will continue to improve, further solidifying their role as a cornerstone of modern drug discovery and development.

References

- 1. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. QSAR, action mechanism and molecular design of flavone and isoflavone derivatives with cytotoxicity against HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of the potential and mechanisms of soy isoflavones against breast cancer: An integrated study of network pharmacology, molecular docking, molecular dynamics simulation, Mendelian randomization, and experimental validation - Arabian Journal of Chemistry [arabjchem.org]

- 6. Use of a pharmacophore model for the design of EGFR tyrosine kinase inhibitors: isoflavones and 3-phenyl-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 8. Ethnomedicine Claim Directed in Silico Prediction of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Interaction of Isoflavone Phytoestrogens with ERα and ERβ by Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. In Silico Studies of Some Isoflavonoids as Potential Candidates against COVID-19 Targeting Human ACE2 (hACE2) and Viral Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. chemicalpapers.com [chemicalpapers.com]

- 21. Improved Quantitative Structure-Activity Relationship Models to Predict Antioxidant Activity of Flavonoids in Chemical, Enzymatic, and Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. babrone.edu.in [babrone.edu.in]

- 23. Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fiveable.me [fiveable.me]

- 25. phcogj.com [phcogj.com]

- 26. phcogj.com [phcogj.com]

- 27. japsonline.com [japsonline.com]

- 28. In vitro and in silico evaluation of Ononis isoflavonoids as molecules targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoflavanone Metabolic Profiling in Leguminous Plants

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of isoflavanone metabolism in leguminous plants, detailing biosynthetic pathways, quantitative analysis, and key experimental protocols. It is designed to serve as a technical resource for professionals engaged in phytochemical analysis, plant science, and the development of novel therapeutic agents derived from natural products.

Introduction: The Significance of Isoflanones

Isoflavanones are a class of isoflavonoids, which are secondary metabolites predominantly found in leguminous plants (family Fabaceae).[1][2] These compounds are derived from the phenylpropanoid pathway and play crucial roles in plant physiology, including acting as phytoalexins in defense against pathogens and as signaling molecules in symbiotic relationships with nitrogen-fixing bacteria.[3][4] From a human health perspective, isoflavanones and their derivatives, such as genistein and daidzein, are recognized as phytoestrogens due to their structural similarity to human estrogen.[3][5] This has generated significant interest in their potential therapeutic applications for hormone-related conditions, cardiovascular diseases, and osteoporosis.[2][6] Accurate metabolic profiling and quantification of these compounds in plants are therefore critical for both agricultural and pharmaceutical research.

The this compound Biosynthetic Pathway

The synthesis of isoflavanones is an extension of the general phenylpropanoid pathway, which is conserved across most plants. However, the key steps that divert intermediates into the isoflavonoid pathway are largely specific to legumes.[1][7] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core this compound structures.

The central branch point from the general flavonoid pathway occurs at the flavanone stage (e.g., naringenin and liquiritigenin).[7] The enzyme Isoflavone Synthase (IFS), a cytochrome P450-dependent enzyme, catalyzes the committed step in isoflavonoid biosynthesis.[1][7] IFS facilitates a 2,3-aryl migration of the B-ring on the flavanone nucleus to form a 2-hydroxythis compound intermediate.[4] This intermediate is then dehydrated by 2-hydroxythis compound dehydratase (HID) to yield the stable isoflavone.[4][7]

Key Enzymes in Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

| Phenylalanine ammonia lyase | PAL | Catalyzes the deamination of Phenylalanine to Cinnamic acid. | [3] |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates Cinnamic acid to p-Coumaric acid. | [3] |

| 4-coumarate-CoA ligase | 4CL | Activates p-Coumaric acid to its CoA ester, p-Coumaroyl-CoA. | [3] |

| Chalcone synthase | CHS | Catalyzes the condensation of p-Coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. | [8] |

| Chalcone isomerase | CHI | Catalyzes the cyclization of chalcones into flavanones (e.g., naringenin). | [8] |

| Isoflavone synthase | IFS | The key enzyme that catalyzes the aryl migration to form 2-hydroxyisoflavanones. | [7] |

| 2-hydroxythis compound dehydratase | HID | Dehydrates 2-hydroxyisoflavanones to form isoflavones. | [7] |

Quantitative Profiling of Isoflavanones

The concentration and composition of isoflavanones vary significantly among different leguminous species and even between different tissues of the same plant.[9] Soybeans are famously rich sources, but other legumes like chickpeas and beans also contain notable amounts.[1][10] Analysis is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS/MS).[10]

Table 1: this compound Content in Selected Legumes

| Legume Species | This compound | Form | Concentration (µg/kg) | Reference |

| Chickpea (Cicer arietinum) | Total Isoflavones | - | 3078 ± 372 | [10] |

| Biochanin A | Aglycone | High | [10] | |

| Sissotrin | Conjugate | High | [10] | |

| Genistein | Aglycone | 31,000 | [9] | |

| Red Kidney Bean (Phaseolus vulgaris) | Total Isoflavones | - | 1076 | [10] |

| Genistin | Conjugate | 946.4 ± 228.5 | [10] | |

| Lentils (Lens culinaris) | Total Isoflavones | - | < 200 | [10] |

| Soybean (Glycine max) | Total Isoflavones (Cotyledon) | - | ~400,000 | [9] |

| Total Isoflavones (Hypocotyl) | - | ~5,900,000 | [9] | |

| Red Clover (Trifolium pratense) | Daidzein | Aglycone | 859,800 | [11] |

| Genistein | Aglycone | 1,423,000 | [11] | |

| Formononetin | Aglycone | 9,165,800 | [11] |

Note: Concentrations are reported on a dry matter basis where specified. Values can vary based on cultivar, growing conditions, and analytical method.

Experimental Protocols for Metabolic Profiling

Accurate profiling of isoflavanones requires robust methodologies for extraction and analysis. The choice of method can significantly impact the quantification results.[12]

Extraction of Isoflavanones

A common and effective method for extracting isoflavanones from plant material is Ultrasound-Assisted Extraction (UAE), often combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[10][12]

Protocol: Ultrasound-Assisted Extraction

-

Sample Preparation: Lyophilize (freeze-dry) and grind the plant tissue (e.g., seeds, leaves) to a fine powder (e.g., <0.5 mm).

-

Extraction Solvent: Prepare an 80% methanol in water solution. Methanol is effective for extracting both aglycones and glycosides.[9]

-

Extraction Procedure:

-

Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

-

Add 10 mL of the 80% methanol solvent.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 60°C).[11]

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

-

Sample Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants pooled.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.

Analysis by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of isoflavanones.[13][14]

Protocol: UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, <2 µm particle size) is typically used.[13]

-

Mobile Phase: A gradient elution is employed using:

-

Solvent A: Water with 0.1% formic acid (for improved ionization).

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Gradient Program: A typical linear gradient might run from 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray Ionization (ESI), often operated in both positive and negative ion modes to capture a wider range of compounds.[15]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for a target this compound and monitoring for a specific product ion after fragmentation. This provides high specificity and reduces matrix interference.

-

MRM Transitions: For each target analyte (e.g., daidzein, genistein) and internal standard, specific precursor → product ion transitions must be optimized.

-

-

Quantification:

-

A calibration curve is generated using certified reference standards of the target isoflavanones.

-

Concentrations in the plant extracts are calculated by comparing the peak areas of the analytes to the calibration curve. An internal standard is often used to correct for variations in extraction efficiency and instrument response.

-

References

- 1. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 2. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Genetic and metabolic engineering of isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Analysis of isoflavonoids from leguminous plant extracts by RPHPLC/DAD and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparative study of the methodology used in the extraction of isoflavones from legumes applying a modified QuEChERS approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Functional analysis of members of the isoflavone and this compound O-methyltransferase enzyme families from the model legume Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Diversity of Isoflavanones: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical diversity of isoflavanones, a significant subclass of isoflavonoids. Isoflavanones, characterized by a saturated heterocyclic C ring in their 3-phenylchroman-4-one skeleton, exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. This document details their diverse structures, natural sources, biological activities with quantitative data, key signaling pathways they modulate, and comprehensive experimental protocols for their synthesis and isolation.

Chemical Diversity and Natural Sources of Isoflavanones

Isoflavanones display considerable structural diversity, arising from variations in the hydroxylation, methoxylation, and prenylation patterns on their A and B rings. This diversity contributes to their varied biological activities. While less common in the human diet than their isoflavone counterparts like genistein and daidzein, a rich variety of isoflavanones are found throughout the plant kingdom, particularly in the Fabaceae (legume) family.[1][2]

Table 1: Selected Isoflavanones, Their Structures, and Natural Sources

| Isoflavanone | Structure | Natural Source(s) |

| Dalbergioidin | 5,7,2',4'-Tetrahydroxythis compound | Dalbergia parviflora, Andira inermis |

| Ferrugone | 5,7-Dihydroxy-6-(3-methyl-2-butenyl)-2'-methoxythis compound | Erythrina mildbraedii |

| Sophorathis compound A | 5,7,4'-Trihydroxy-6-(3-methyl-2-butenyl)this compound | Sophora flavescens |

| Violanone | 7,3'-Dihydroxy-2',4'-dimethoxythis compound | Dalbergia violacea |

| (S)-Padmatin | 5,4'-Dihydroxy-7-methoxy-6-prenylthis compound | Prunus padus |

| Lespedezaflavanone A | 5,7,3',4'-Tetrahydroxy-6,8-di(3-methyl-2-butenyl)this compound | Lespedeza davidii |

| Erypoegin D | 5,7-Dihydroxy-4'-methoxy-3'-(gamma,gamma-dimethylallyl)this compound | Erythrina poeppigiana |

| Isosophoranone | 5,7,2',4'-Tetrahydroxy-8,5'-di(gamma,gamma-dimethylallyl)this compound | Sophora species |

| Secundifloran | 5,7,2'-Trihydroxy-4'-methoxy-5'-(alpha,alpha-dimethylallyl)this compound | Sophora secundiflora |

Biological Activities of Isoflavanones

Isoflavanones have been reported to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Their structural similarity to estrogens allows them to interact with estrogen receptors, leading to both estrogenic and anti-estrogenic effects.[3][4][5]

Table 2: Quantitative Biological Activity Data for Selected Isoflavanones

| This compound | Biological Activity | Assay | Target/Cell Line | Result (IC₅₀/EC₅₀/Ki) |

| Erypoegin D | Cytotoxicity | MTS Assay | HeLa (cervical cancer) | 15.6 µg/mL |

| MCF-7 (breast cancer) | 22.4 µg/mL | |||

| SKOV-3 (ovarian cancer) | 18.2 µg/mL | |||

| Isosophoranone | Cytotoxicity | Not specified | HSC-2 (squamous cell carcinoma) | > 100 µM |

| Secundifloran | Cytotoxicity | Not specified | HSC-2 (squamous cell carcinoma) | 28 µM |

| Genistein (Isoflavone) | EGFR Inhibition | Kinase Assay | EGFR | 14.5 nM (for a derivative) |

| Antiproliferative | Cell Viability | MCF-7 (breast cancer) | 11.5 µM (for a derivative) | |

| MDA-MB-231 (breast cancer) | 5.44 µM (for a derivative) | |||

| Barbigerone (Isoflavone) | Cytotoxicity | Not specified | HepG2 (liver cancer) | 0.28 µM (for a derivative) |

| A375 (melanoma) | 1.58 µM (for a derivative) |

Signaling Pathways Modulated by Isoflavanones

Isoflavanones exert their biological effects by modulating various intracellular signaling pathways. Due to their structural similarity, the signaling pathways affected by isoflavones are often considered relevant for isoflavanones as well. Key pathways include those involved in cell proliferation, apoptosis, inflammation, and metabolic regulation.

Estrogen Receptor and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Isoflavanones, as phytoestrogens, can bind to estrogen receptors (ERα and ERβ), thereby modulating the expression of estrogen-responsive genes.[3][6] They also act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which are critical regulators of lipid and glucose metabolism and inflammation.[6][7] The interplay between ER and PPAR signaling is a key area of research in understanding the health effects of these compounds.

Caption: this compound modulation of Estrogen Receptor and PPAR signaling pathways.

PI3K/Akt and NF-κB Signaling in Cancer

In the context of cancer, isoflavones have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and to suppress the pro-inflammatory and anti-apoptotic NF-κB pathway.[8] This dual inhibition can lead to the induction of apoptosis in cancer cells.